Gade-argipressin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gade-argipressin, also known as desmopressin, is a synthetic hormone that is used in scientific research for its ability to mimic the effects of vasopressin. Vasopressin is a hormone that regulates water balance in the body and is involved in a variety of physiological processes, including blood pressure regulation, kidney function, and social behavior. Gade-argipressin is synthesized using a variety of methods and has numerous applications in scientific research.

Mécanisme D'action

Gade-argipressin acts on the vasopressin receptor, which is found in a variety of tissues throughout the body. When it binds to the receptor, it activates a series of signaling pathways that result in the physiological effects of vasopressin, including water retention and vasoconstriction.

Biochemical and Physiological Effects

Gade-argipressin has a number of biochemical and physiological effects, including increased water retention, increased blood pressure, and decreased urine output. It also has effects on the central nervous system, including the regulation of social behavior and the modulation of pain perception.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Gade-argipressin in lab experiments is that it is a synthetic hormone, which allows for precise control over the dose and timing of administration. It is also relatively stable and easy to store. However, one limitation is that it may not fully mimic the effects of endogenous vasopressin, particularly in complex physiological systems.

Orientations Futures

There are numerous future directions for research involving Gade-argipressin, including the development of new analogs with improved pharmacological properties, the study of its effects on social behavior in humans, and the investigation of its potential therapeutic applications in conditions such as diabetes insipidus and heart failure.

Conclusion

In conclusion, Gade-argipressin is a synthetic hormone that has numerous applications in scientific research. Its ability to mimic the effects of vasopressin makes it a valuable tool for studying water balance, blood pressure regulation, and social behavior. While it has advantages in terms of its precise control and stability, it also has limitations in terms of its ability to fully mimic endogenous vasopressin. There are numerous future directions for research involving Gade-argipressin, which will continue to expand our understanding of its biochemical and physiological effects.

Méthodes De Synthèse

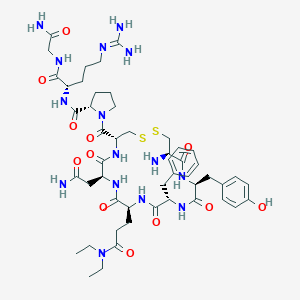

Gade-argipressin is synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves building the peptide chain on a solid support, while solution-phase peptide synthesis involves building the peptide chain in solution. Both methods involve the use of protected amino acids and coupling agents to join the amino acids together in the correct sequence.

Applications De Recherche Scientifique

Gade-argipressin has numerous applications in scientific research, including the study of water balance, blood pressure regulation, and kidney function. It is also used in the study of social behavior, particularly in the context of pair bonding and maternal behavior in animals.

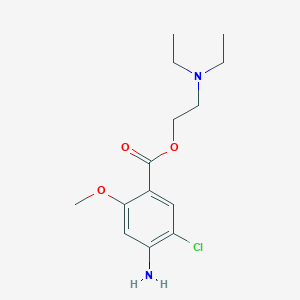

Propriétés

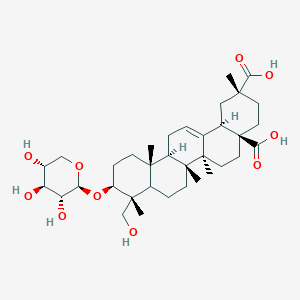

Numéro CAS |

125443-54-1 |

|---|---|

Nom du produit |

Gade-argipressin |

Formule moléculaire |

C50H73N15O12S2 |

Poids moléculaire |

1140.3 g/mol |

Nom IUPAC |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-[3-(diethylamino)-3-oxopropyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C50H73N15O12S2/c1-3-64(4-2)41(69)19-18-33-44(72)62-36(24-39(52)67)47(75)63-37(49(77)65-21-9-13-38(65)48(76)59-32(12-8-20-56-50(54)55)43(71)57-25-40(53)68)27-79-78-26-31(51)42(70)60-34(23-29-14-16-30(66)17-15-29)46(74)61-35(45(73)58-33)22-28-10-6-5-7-11-28/h5-7,10-11,14-17,31-38,66H,3-4,8-9,12-13,18-27,51H2,1-2H3,(H2,52,67)(H2,53,68)(H,57,71)(H,58,73)(H,59,76)(H,60,70)(H,61,74)(H,62,72)(H,63,75)(H4,54,55,56)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |

Clé InChI |

KIYIYCLLJJFWLB-QSVFAHTRSA-N |

SMILES isomérique |

CCN(CC)C(=O)CC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |

SMILES |

CCN(CC)C(=O)CCC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |

SMILES canonique |

CCN(CC)C(=O)CCC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |

Synonymes |

4-glutamic acid (gamma-N,N-diethylamide)-argipressin arginine vasopressin, glutamic acid (gamma-N,N-diethylamide)(4)- argipressin, glutamic acid (gamma-N,N-diethylamide)(4)- GADE-argipressin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid](/img/structure/B144854.png)